5-Benzyloxyindole-3-acetic acid
Overview
Description
5-Benzyloxyindole-3-acetic acid is a synthetic organic compound that belongs to the indole family It is characterized by the presence of a benzyloxy group attached to the indole ring at the 5-position and an acetic acid moiety at the 3-position
Mechanism of Action
Target of Action
5-Benzyloxyindole-3-acetic acid is a bioactive ligand that integrates an indole pharmacophore . It has been incorporated into platinum(IV) complexes, which are known to target DNA in cancer cells . These complexes interact with DNA, causing damage and leading to cell death .
Mode of Action
The platinum(IV) complexes that incorporate this compound interact with DNA in a way that causes the DNA to cross-link, inhibiting DNA replication and transcription . This leads to cell cycle arrest and ultimately apoptosis, or programmed cell death .
Biochemical Pathways
This compound is a derivative of Indole-3-acetic acid (IAA), which is a member of the auxin family of indole derivatives . IAA regulates almost all aspects of plant growth and development . In microorganisms, IAA plays a crucial role in growth, development, and plant interaction . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Pharmacokinetics
It has been incorporated into platinum(iv) complexes, which are kinetically inert and designed to overcome the limitations of standard platinum(ii) antineoplastic drugs like cisplatin, oxaliplatin, and carboplatin .
Result of Action
The platinum(IV) complexes incorporating this compound have shown significant anticancer activity, proving to be considerably more active than cisplatin, oxaliplatin, and carboplatin in most cell lines tested . They have demonstrated the ability to enhance the production of reactive oxygen species, cause a decline in mitochondrial activity, and inhibit histone deacetylase in HT29 colon cells .
Action Environment
The action of this compound and its derivatives can be influenced by various environmental factors. For instance, the pH value and temperature can influence IAA biosynthesis . .
Biochemical Analysis
Biochemical Properties
It is known that indole-3-acetic acid (IAA), a related compound, plays a significant role in plant growth and development
Cellular Effects
It has been reported that platinum (IV) complexes incorporating 5-Benzyloxyindole-3-acetic acid exhibit prominent anticancer activity . This suggests that this compound may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. It has been reported that indole acetic acid, a related compound, exerts anti-depressive effects in a mouse model of chronic mild stress .
Metabolic Pathways
It is known that indole-3-acetic acid, a related compound, is involved in several biosynthesis pathways in microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxyindole-3-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with indole, a bicyclic aromatic compound.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 5-position of the indole ring through a nucleophilic substitution reaction.
Acetic Acid Moiety Addition: The acetic acid moiety is then introduced at the 3-position of the indole ring via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used in the industrial synthesis include benzyl chloride, acetic anhydride, and catalysts such as aluminum chloride.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxyindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted indole derivatives.
Scientific Research Applications
5-Benzyloxyindole-3-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyindole-3-acetic acid: A naturally occurring metabolite of serotonin.
6-Benzyloxyindole: A synthetic indole derivative with a benzyloxy group at the 6-position.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Uniqueness
5-Benzyloxyindole-3-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in platinum-based anticancer drugs sets it apart from other indole derivatives .
Properties
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIOPUYLJUOZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195943 | |
Record name | 5-Benzyloxyindole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-53-0 | |
Record name | 5-Benzyloxyindole-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4382-53-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Benzyloxyindole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Benzyloxyindole-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 5-benzyloxyindole-3-acetic acid into platinum(IV) complexes affect their anticancer activity compared to standard platinum(II) drugs?
A: Research indicates that incorporating this compound, a bioactive ligand containing an indole pharmacophore, into platinum(IV) complexes significantly enhances their anticancer activity compared to standard platinum(II) drugs like cisplatin, oxaliplatin, and carboplatin []. This is evident in the significantly lower GI50 values observed across various human cancer cell lines tested. The study attributes this enhanced activity to several factors, including increased reactive oxygen species production, decreased mitochondrial activity, and histone deacetylase inhibition in HT29 colon cells []. Notably, the complex designated as 56-5B3A exhibited the most potent anticancer activity among the tested complexes, with GI50 values ranging from 1.2 to 150 nM [].
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